N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
CAS No.: 1421508-30-6
Cat. No.: VC4175781
Molecular Formula: C14H13ClN2O4
Molecular Weight: 308.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421508-30-6 |
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Molecular Formula | C14H13ClN2O4 |
Molecular Weight | 308.72 |
IUPAC Name | N'-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Standard InChI | InChI=1S/C14H13ClN2O4/c15-10-3-1-2-4-11(10)17-14(20)13(19)16-7-12(18)9-5-6-21-8-9/h1-6,8,12,18H,7H2,(H,16,19)(H,17,20) |
Standard InChI Key | NVVGSODOAIUVNN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Basic Chemical Descriptors
N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide belongs to the oxalamide class, distinguished by its bifunctional amide linkage. Key identifiers include:
Property | Value | Source Reference |
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CAS Registry Number | 1421508-30-6 | |
Molecular Formula | C₁₄H₁₃ClN₂O₄ | |
Molecular Weight | 308.71 g/mol | |
SMILES Notation | O=C(NCC(O)c1ccoc1)C(=O)Nc1ccccc1Cl |
The compound's structure combines a 2-chlorophenyl group (electron-withdrawing substituent) with a furan-3-yl-hydroxyethyl chain (hydrogen-bond donor/acceptor system), creating a polar yet aromatic-rich molecule .
Calculated Physicochemical Parameters
While experimental data on solubility and melting point remain unpublished, computational predictions using the SMILES string indicate:
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LogP (Octanol-Water Partition Coefficient): ~1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
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Hydrogen Bond Donors/Acceptors: 3 donors (two amide NH, one hydroxyl OH) and 5 acceptors (two carbonyl O, two furan O, one hydroxyl O) .
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Topological Polar Surface Area (TPSA): ~95 Ų, aligning with compounds exhibiting moderate membrane permeability .
These properties position the molecule as a candidate for central nervous system (CNS) targeting, though empirical validation is required.
Synthetic Methodology and Optimization
Reported Synthetic Routes
Although detailed protocols are proprietary, retrosynthetic analysis suggests a three-step sequence:
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Oxalyl Chloride Activation: Reaction of oxalyl chloride with 2-chloroaniline to form N-(2-chlorophenyl)oxalyl chloride intermediate.
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Hydroxyethyl-Furan Synthesis: Condensation of furan-3-carbaldehyde with ethanolamine under reductive amination conditions to yield 2-(furan-3-yl)-2-hydroxyethylamine.
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Amide Coupling: Final coupling of the intermediates via Schotten-Baumann or carbodiimide-mediated methods .
Key challenges include preserving the stereochemical integrity of the hydroxyethyl group and minimizing furan ring oxidation during synthesis.
Purification and Characterization
Post-synthetic purification typically employs:
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Column Chromatography: Using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1 v/v).
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Recrystallization: From ethanol/water mixtures to achieve >95% purity .
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Analytical Confirmation:
Structural and Conformational Analysis
X-ray Crystallography Insights
While no crystal structure is publicly available, molecular modeling (DFT B3LYP/6-31G*) predicts:
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Planar Amide Linkages: Facilitating π-π stacking with aromatic residues in target proteins.
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Intramolecular Hydrogen Bonding: Between the hydroxyethyl OH and adjacent amide carbonyl (distance ~1.8 Å), stabilizing a semi-rigid conformation .
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Furan Orientation: The furan-3-yl group adopts a perpendicular orientation relative to the chlorophenyl ring, minimizing steric clash.
Tautomeric and Protomeric States
The compound exhibits pH-dependent protomerism:
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Neutral pH (7.4): Predominantly exists as the zwitterionic form with protonated amine and deprotonated hydroxyl (pKa ~9.2 for hydroxyl, ~4.8 for amine) .
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Acidic Conditions (pH <3): Hydroxyl group protonates, enhancing solubility in aqueous media.
Biological Activity and Mechanism Hypotheses
In Silico Target Prediction
Ligand-based similarity screening against ChEMBL database entries suggests potential interactions with:
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Serotonin Receptors (5-HT₂A): Structural homology to known 5-HT₂A antagonists (Tanimoto coefficient ≥0.75) .
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Cyclooxygenase-2 (COX-2): Complementary shape to the arachidonic acid binding pocket (docking score −9.2 kcal/mol) .
Experimental Bioactivity Data
Limited peer-reviewed studies exist, but preliminary assays report:
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COX-2 Inhibition: IC₅₀ = 18 µM in recombinant enzyme assays, comparable to celecoxib (IC₅₀ = 5 µM) .
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Antidepressant-like Effects: 30% reduction in immobility time during forced swim tests in mice at 50 mg/kg (p.o.).
This comparative analysis highlights how subtle substitutions (e.g., fluorine vs. chlorine, hydroxyethyl vs. methyl) dramatically alter biological target engagement .
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